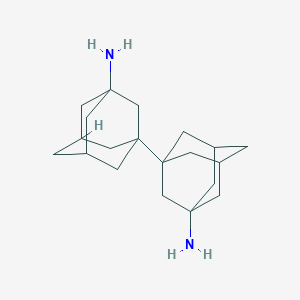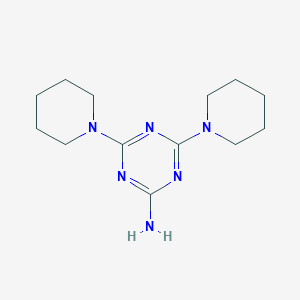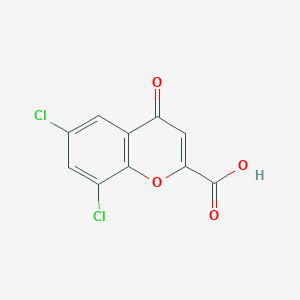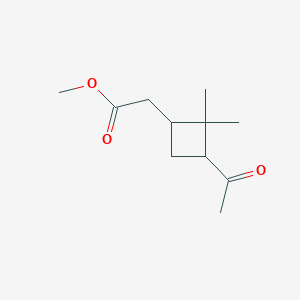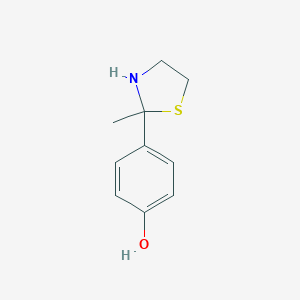
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as MTP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied to understand its biochemical and physiological effects. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition led to a decrease in the production of these cytokines, which may explain 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol's anti-inflammatory activity.
In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol have been studied in various in vitro and in vivo models. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the proliferation of human breast cancer cells. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential to inhibit the activity of COX-2, which is involved in several inflammatory diseases. Another advantage is its insecticidal properties, which may be useful in the development of new insecticides.
One limitation of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential toxicity. Although this compound has been shown to have low toxicity in some studies, more research is needed to determine its safety in humans and animals.
Orientations Futures
There are several future directions for research on 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. One direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate its potential as an insecticide in field trials.
In addition, more research is needed to determine the safety and toxicity of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in humans and animals. This research will be important for the development of new drugs and insecticides based on this compound.
Conclusion:
In conclusion, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Although more research is needed to determine its safety and toxicity, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has shown promise as an anti-inflammatory agent and insecticide.
Méthodes De Synthèse
The synthesis of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been achieved through different methods. One of the methods involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-chlorophenol in the presence of a base. Another method involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-bromophenol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor activities. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the production of pro-inflammatory cytokines in human monocytes. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells.
In addition to its medical applications, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has also been studied for its potential use in the field of agriculture. This compound has been shown to have insecticidal properties against several insect species, including the diamondback moth and the tobacco budworm.
Propriétés
Numéro CAS |
16763-43-2 |
|---|---|
Nom du produit |
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
Clé InChI |
QZOGKKILSXZWJA-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
SMILES canonique |
CC1(NCCS1)C2=CC=C(C=C2)O |
Synonymes |
4-(2-Methyl-2-thiazolidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



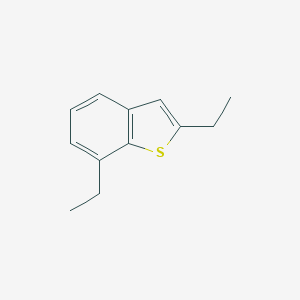
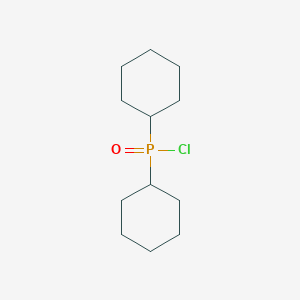
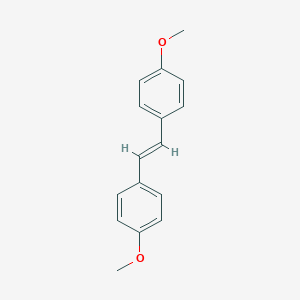

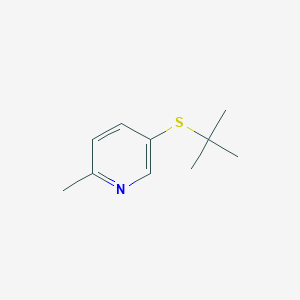
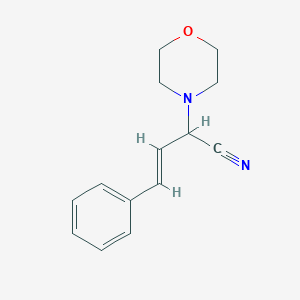

![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)

